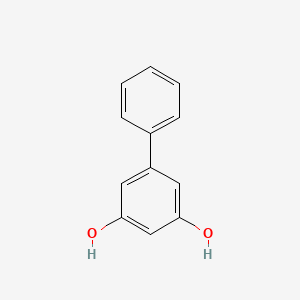

3,5-Dihydroxybiphenyl

Übersicht

Beschreibung

3,5-Dihydroxybiphenyl is a member of biphenyls . It has a molecular formula of C12H10O2 and a molecular weight of 186.21 g/mol .

Synthesis Analysis

The formation of this compound has been detected in yeast-extract-treated cell cultures of S. aucuparia. The enzyme involved in this process is termed biphenyl synthase (BIS) .Molecular Structure Analysis

The IUPAC name for this compound is 5-phenylbenzene-1,3-diol . The InChI string is InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H and the Canonical SMILES string is C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O .Chemical Reactions Analysis

Biphenyl synthase (BIS) catalyzes the formation of this compound via the sequential condensation of benzoyl-CoA with three molecules of malonyl-CoA .Physical And Chemical Properties Analysis

The computed properties of this compound include a XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The Exact Mass is 186.068079557 g/mol and the Topological Polar Surface Area is 40.5 Ų .Wissenschaftliche Forschungsanwendungen

3,5-Dihydroxybiphenyl is used in a variety of scientific research applications, including drug development, medical diagnosis, and materials science. In drug development, it is used to study the effects of drugs on the body, as well as to develop new drugs. In medical diagnosis, it is used to detect the presence of certain diseases and conditions. In materials science, this compound can be used to synthesize new materials with unique properties.

Wirkmechanismus

Target of Action

The primary target of 3,5-Dihydroxybiphenyl is the enzyme O-methyltransferase (OMT) found in apple cell cultures . This enzyme shows an absolute substrate preference for this compound .

Mode of Action

This compound interacts with its target, OMT, through a process known as O-methylation . Specifically, OMT catalyzes the regiospecific O-methylation of this compound at the 5-position to form 3-hydroxy-5-methoxybiphenyl .

Biochemical Pathways

The biochemical pathway involving this compound begins with the condensation of three molecules of malonyl-CoA and one molecule of benzoyl-CoA, a reaction catalyzed by biphenyl synthase (BIS) . This results in the formation of this compound . The this compound then undergoes sequential 5-O-methylation, 4-hydroxylation, and finally 3-O-methylation to form aucuparin .

Result of Action

The result of the action of this compound is the formation of aucuparin, a biphenyl phytoalexin . Phytoalexins are antimicrobial substances synthesized by plants in response to pathogenic attack .

Action Environment

Environmental factors can influence the action of this compound. For instance, the expression of OMT, the enzyme that interacts with this compound, can be induced in apple plants following inoculation with the apple scab-causing fungus Venturia inaequalis . This suggests that the presence of certain pathogens can influence the action and efficacy of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3,5-Dihydroxybiphenyl in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in experiments. Second, it is a highly versatile compound, allowing for a wide range of applications in research. Third, it is a relatively safe compound, with no known toxic effects. However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not a naturally occurring compound, so it may not be suitable for use in experiments that require natural compounds. Second, its lipophilic nature makes it difficult to accurately measure its concentration in a solution.

Zukünftige Richtungen

The potential future directions for the use of 3,5-Dihydroxybiphenyl are numerous. First, it could be used to develop new drugs, as it has already been shown to have a variety of biochemical and physiological effects. Second, it could be used to develop new materials with unique properties. Third, it could be used to develop new diagnostic tests for the detection of diseases and conditions. Fourth, it could be used to study the effects of drugs on the body, as well as to develop new drugs. Finally, it could be used to study the mechanisms of action of various drugs and compounds.

Eigenschaften

IUPAC Name |

5-phenylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVUNEWOYVVSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312951 | |

| Record name | [1,1′-Biphenyl]-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7028-41-3 | |

| Record name | [1,1′-Biphenyl]-3,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

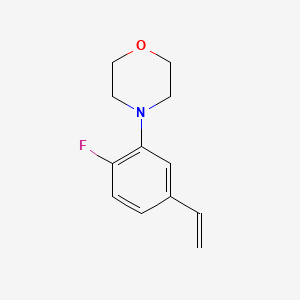

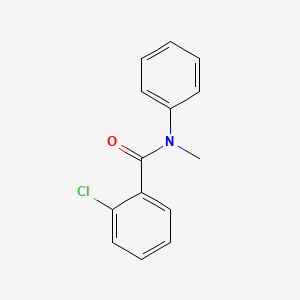

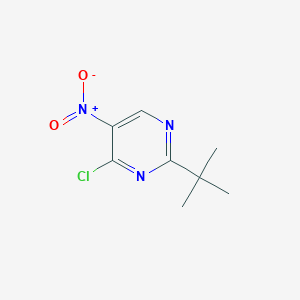

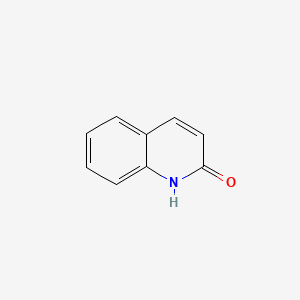

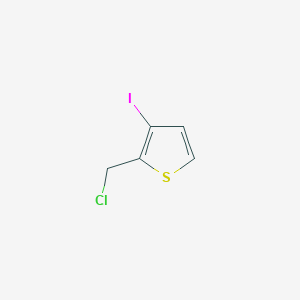

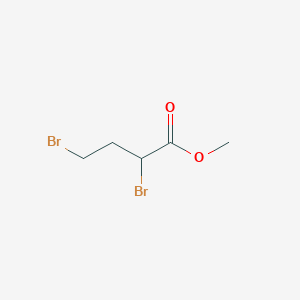

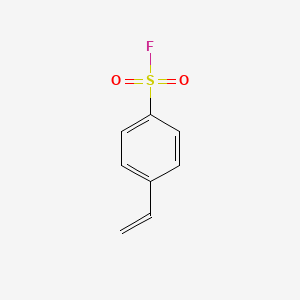

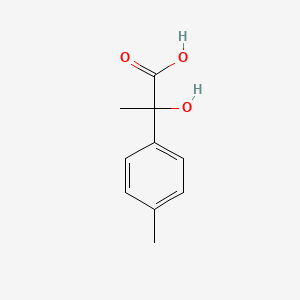

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 3,5-Dihydroxybiphenyl?

A: this compound is a crucial precursor in the biosynthesis of biphenyl and dibenzofuran phytoalexins found in plants belonging to the Malinae subtribe, which includes economically important fruit trees like apple and pear. [, , ] These phytoalexins act as defense compounds against pathogens and pests. [, , , , ]

Q2: How is this compound synthesized in plants?

A: It is produced from the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA by the enzyme biphenyl synthase (BIS). [, ] This enzyme is a novel type III polyketide synthase. [, ]

Q3: What are the downstream products of this compound in the phytoalexin pathway?

A: this compound is the precursor for both biphenyl and dibenzofuran phytoalexins. It undergoes a series of modifications, including O-methylation and hydroxylation, to produce various bioactive compounds like aucuparin and eriobofuran. [, ]

Q4: What enzymes are involved in the conversion of this compound to other phytoalexins?

A: Two O-methyltransferases (OMTs), SaOMT1 and SaOMT2, play key roles in this process. [] SaOMT1 catalyzes the methylation of this compound, while SaOMT2 exhibits high affinity for noraucuparin, a downstream product, and methylates it at the meta-positioned hydroxyl group. []

Q5: How does the structure of SaOMT1 and SaOMT2 relate to their substrate specificity?

A: Homology modeling and substrate docking studies provided insights into the specificities of SaOMT1 and SaOMT2. These studies revealed how the substrate interacts with the active site of the enzymes and the role of specific amino acid residues in substrate binding and catalysis. []

Q6: Have the genes encoding these biosynthetic enzymes been isolated?

A: Yes, cDNAs encoding SaOMT1, SaOMT2, and biphenyl synthase (SaBIS3) have been successfully isolated from rowan (Sorbus aucuparia) cell cultures. []

Q7: Has the expression of these genes been studied?

A: Yes, treatment of rowan cell cultures with a fungal elicitor resulted in the transient induction of SaOMT1, SaOMT2, and SaBIS3 gene expression. [] This suggests that the biosynthesis of these phytoalexins is induced in response to pathogen attack.

Q8: What is the subcellular localization of these enzymes?

A: Using fluorescent protein fusions, SaOMT1, SaOMT2, and SaBIS3 were localized to the cytoplasm of Nicotiana benthamiana leaf epidermis cells. [] This suggests that the biosynthesis of biphenyls and dibenzofurans likely takes place in the cytoplasm.

Q9: Are there alternative chemical synthesis routes for this compound?

A: Yes, 3,5-dihydroxybiphenyls can be synthesized through an anti-Friedel–Crafts-type substitution reaction. This method allows for the ipso-substitution of one or two hydroxy groups of phloroglucinol with arene nucleophiles, offering a practical alternative to traditional biaryl coupling methods. []

Q10: Are there any structural studies on the enzymes involved in this compound biosynthesis?

A: Yes, Biphenyl synthase I (BIS I) from Sorbus aucuparia has been crystallized and its structure determined. [] This structural information is valuable for understanding the catalytic mechanism of the enzyme and for designing potential inhibitors or modifying its activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)